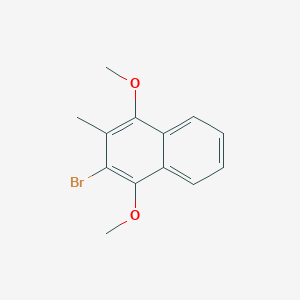![molecular formula C11H8ClN3OS2 B121942 N-[[(5-Chlor-2-pyridinyl)amino]-sulfanylidenmethyl]-2-thiophencarbonsäureamid CAS No. 78916-55-9](/img/structure/B121942.png)
N-[[(5-Chlor-2-pyridinyl)amino]-sulfanylidenmethyl]-2-thiophencarbonsäureamid
Übersicht
Beschreibung
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide is a naturally occurring limonoid compound found in the neem tree (Azadirachta indica). Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities, including insecticidal, antifungal, and medicinal properties. N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide is particularly noted for its role in the neem tree’s defense mechanisms against pests and pathogens .
Wissenschaftliche Forschungsanwendungen
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other limonoid compounds.
Biology: It is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research has shown its potential in treating various diseases due to its anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of biopesticides and natural insect repellents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide can be synthesized from nimbolide through a series of chemical reactions. One common method involves the use of lithium hydroxide monohydrate in tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at 70°C for about 7 hours .
Industrial Production Methods
Industrial production of deacetylnimbinene often involves extraction from neem seeds or leaves, followed by purification using chromatographic techniques. The extraction process usually employs solvents like methanol or hexane to isolate the compound from the plant material .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of deacetylnimbinene can yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .
Wirkmechanismus
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in cell growth and apoptosis. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA repair, thereby inducing cell death in cancer cells. Additionally, it can modulate immune responses and reduce inflammation by interacting with various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nimbolide: Another limonoid with similar biological activities.
Deacetylnimbin: A closely related compound with similar chemical structure.
Salannin: Known for its insecticidal properties.
Nimbin: Another neem-derived limonoid with medicinal properties.
Uniqueness
N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of biological targets. This makes it particularly effective in certain applications, such as natural pest control and potential therapeutic uses .
Eigenschaften
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS2/c12-7-3-4-9(13-6-7)14-11(17)15-10(16)8-2-1-5-18-8/h1-6H,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNZQXREZQZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is Deacetylnimbinene naturally found and what other related compounds exist?
A1: Deacetylnimbinene is found in the seed oil, leaves, and bark of the Neem tree (Azadirachta indica A. Juss). [] It is often found alongside other structurally related pentanortriterpenoids such as Nimbinene, Nimbandiol, and 6-O-Acetylnimbandiol. []
Q2: How does Deacetylnimbinene interact with biological targets and what are the potential implications?
A2: Research suggests that Deacetylnimbinene, along with similar triterpenoids like 6-O-acetylnimbandiol and nimbolide, might inhibit the enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). [] This interaction occurs through a binding mechanism that mimics the natural substrate of Pin1, potentially disrupting the enzyme's structure and function. [] Given Pin1's role in cellular processes and its implication in various cancers, further research on Deacetylnimbinene's inhibitory activity could be valuable. []
Q3: Has Deacetylnimbinene shown promise as a potential insecticide, and if so, what is the mechanism?
A3: Molecular docking studies indicate that Deacetylnimbinene demonstrates strong binding affinity to the ecdysone receptors of two major agricultural pests, Helicoverpa armigera and Plutella xylostella. [] This interaction suggests that Deacetylnimbinene could potentially disrupt the hormonal pathways controlled by ecdysone, leading to insecticidal effects. [] The study highlights the potential of Deacetylnimbinene as a naturally derived insecticide, but further research is needed to confirm its efficacy and safety in practical applications. []
Q4: What analytical techniques are used to identify and quantify Deacetylnimbinene in plant extracts?
A4: Researchers utilize advanced analytical techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) to profile and identify Deacetylnimbinene within complex mixtures extracted from Neem toddy. [] This method allows for the separation and detection of various metabolites, including Deacetylnimbinene, based on their mass-to-charge ratio and fragmentation patterns. [] The use of such sophisticated analytical tools enables researchers to characterize and quantify Deacetylnimbinene for further investigations into its potential applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


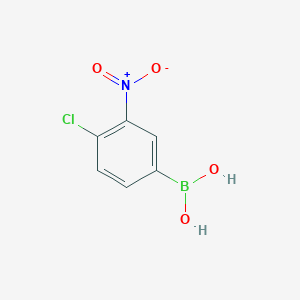
![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)
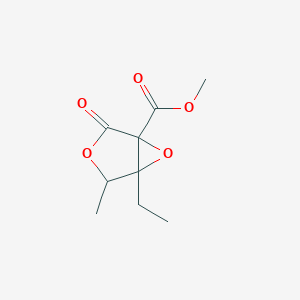

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)

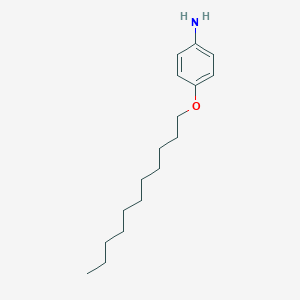
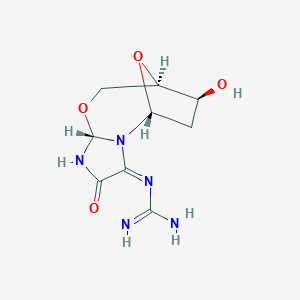

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)

